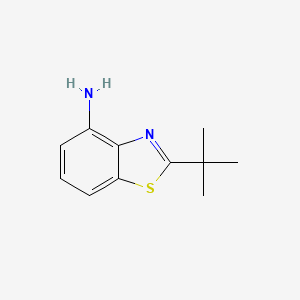

2-Tert-butyl-1,3-benzothiazol-4-amine

Description

Contextual Significance of the Benzothiazole (B30560) Scaffold in Chemical Biology and Medicinal Chemistry Research

The benzothiazole nucleus is a prominent pharmacophore, a molecular feature responsible for a drug's biological activity, and is integral to numerous natural and synthetic bioactive molecules. chemistryjournal.netnih.govpcbiochemres.com This structural motif is considered a "privileged" scaffold in drug discovery, meaning it can bind to a variety of biological targets with high affinity. acs.org The versatility of the benzothiazole ring system has led to its incorporation into a wide array of therapeutic agents. pcbiochemres.com

Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, a selection of which are detailed in the table below. jchemrev.compharmacyjournal.in

| Biological Activity | Description |

| Anticancer | Certain 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity, particularly against breast cancer cell lines. researchgate.net |

| Antimicrobial | Various substituted benzothiazoles exhibit significant activity against a range of bacteria and fungi. niscpr.res.inijper.org |

| Anti-inflammatory | Derivatives of 2-mercaptobenzothiazole (B37678) have been reported to possess anti-inflammatory properties. nih.gov |

| Antitubercular | Benzothiazole analogs have been investigated as potential agents against Mycobacterium tuberculosis. nih.gov |

| Antiviral | The benzothiazole scaffold has been incorporated into compounds with potential anti-HIV activity. nih.gov |

| Anticonvulsant | Riluzole, a 2-aminobenzothiazole (B30445) derivative, is a clinically used drug that interferes with glutamate (B1630785) neurotransmission. nih.gov |

The diverse biological profile of benzothiazoles stems from the ability of the bicyclic ring system to engage in various interactions with biological macromolecules, including hydrogen bonding and π-stacking. chemistryjournal.net Furthermore, the benzothiazole core is chemically stable and amenable to substitution at multiple positions (C2, C4, C5, C6, and C7), allowing for the fine-tuning of its physicochemical and pharmacological properties. pharmacyjournal.in

Rationale for Investigating 2-Tert-butyl-1,3-benzothiazol-4-amine and its Structural Analogs

In the absence of direct research on this compound, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of related compounds. The specific placement of the tert-butyl and amino groups on the benzothiazole scaffold is likely intended to modulate its biological activity in a specific manner.

The tert-butyl group at the 2-position is a bulky, lipophilic substituent. In medicinal chemistry, the introduction of such a group can have several effects:

Steric Influence : The size of the tert-butyl group can influence the molecule's conformation and how it fits into a biological target's binding site. This can lead to increased selectivity for a particular enzyme or receptor.

Metabolic Stability : The bulkiness of the tert-butyl group can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the compound's half-life in biological systems.

The amino group at the 4-position is a key functional group that can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological targets. The position of the amino group on the benzene (B151609) ring is known to significantly influence the biological activity of benzothiazoles. For instance, the antitumor agent 2-(4-aminophenyl)benzothiazole highlights the importance of an amino-substituted phenyl ring at the 2-position. nih.gov While the target compound has the amino group directly on the benzothiazole's benzene ring at the 4-position, its ability to form hydrogen bonds remains a critical feature for potential biological interactions. Electrophilic substitution on the benzothiazole ring often occurs at the 4- and 6-positions, indicating that substituents at these positions can significantly influence the electronic properties of the molecule. chemistryjournal.net

Overview of Current Academic Research Trajectories for Related Benzothiazole Derivatives

Current research on benzothiazole derivatives continues to be a vibrant area of medicinal chemistry, with several key trends emerging.

Development of Novel Anticancer Agents: A significant portion of research focuses on the design and synthesis of new benzothiazole-based anticancer agents. nih.gov Studies on 2-(4-aminophenyl)benzothiazole derivatives are ongoing, with a focus on their use as photosensitizing agents in photodynamic therapy for skin cancers. nih.gov The introduction of various substituents on the benzothiazole core is being explored to enhance potency and expand the spectrum of activity against different cancer cell lines. chemistryjournal.net

Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzothiazole derivatives are being actively investigated for their potential to combat drug-resistant bacteria and fungi. nih.gov Research includes the synthesis of novel 2-aminobenzothiazole derivatives and their evaluation against clinically relevant pathogens. niscpr.res.in

Neurological and Inflammatory Disorders: Building on the clinical success of Riluzole for amyotrophic lateral sclerosis, researchers are exploring other benzothiazole derivatives for their potential in treating a range of neurological and inflammatory conditions. nih.govjchemrev.com This includes the development of compounds that can act as inhibitors of specific enzymes, such as cyclooxygenase (COX), which are involved in inflammation. jchemrev.com

Molecular Probes and Diagnostics: The fluorescent properties of some benzothiazole derivatives have led to their investigation as molecular probes for biological imaging. For example, benzothiazole-based compounds are being developed as imaging agents for tau protein aggregates, which are implicated in Alzheimer's disease. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

2-tert-butyl-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,12H2,1-3H3 |

InChI Key |

ORJDXXQBSURYPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=CC=C2S1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butyl 1,3 Benzothiazol 4 Amine and Its Analogs

Classical and Contemporary Approaches to the Benzothiazole (B30560) Ring System in Chemical Synthesis

The synthesis of the benzothiazole ring is a well-established area of organic chemistry, with a variety of methods developed over the years. These can be broadly categorized into condensation reactions and cyclization strategies.

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with a range of carbonyl compounds or their equivalents. mdpi.commdpi.comgoogle.com This approach is foundational and has been adapted and optimized using various catalysts and reaction conditions.

The reaction of 2-aminothiophenol with aldehydes is a widely used strategy. mdpi.com The initial step involves the formation of a Schiff base intermediate through the reaction of the amino group of 2-aminothiophenol with the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole. A variety of catalysts, including Lewis acids, Brønsted acids, and metal nanoparticles, have been employed to facilitate this transformation. google.comnih.gov For instance, catalysts like zinc acetate (B1210297) and bismuth triflate have been shown to be effective under solvent-free conditions. nih.gov

Similarly, ketones can be used as precursors, although they are generally less reactive than aldehydes. The reaction with ketones often requires more forcing conditions, such as higher temperatures and longer reaction times. mdpi.com Carboxylic acids and their derivatives, such as acyl chlorides and esters, are also common reaction partners for 2-aminothiophenol. mdpi.com The condensation with carboxylic acids often requires a dehydrating agent or a catalyst to promote the formation of the amide bond prior to cyclization. Microwave irradiation has been utilized to accelerate these reactions, often leading to higher yields in shorter timeframes. mdpi.com

| Precursor | Catalyst/Conditions | Product | Reference(s) |

| Aldehydes | H2O2/HCl, Ethanol, RT | 2-Aryl/Alkyl-benzothiazoles | mdpi.com |

| Aldehydes | Zn(OAc)2·2H2O, Solvent-free, 80 °C | 2-Aryl-benzothiazoles | nih.gov |

| Ketones | Excess ketone as solvent, Reflux | 2,2-Disubstituted-2,3-dihydrobenzothiazoles | mdpi.com |

| Carboxylic Acids | P4S10, Microwave irradiation | 2-Substituted-benzothiazoles | mdpi.com |

| Acyl Chlorides | Pyridine, 80 °C | 2-Substituted-benzothiazoles | mdpi.com |

Beyond the direct condensation of 2-aminothiophenol, several intramolecular cyclization strategies have been developed to construct the benzothiazole core. These methods often start with precursors that already contain the necessary atoms for the thiazole (B1198619) ring, which are then cyclized to form the bicyclic system.

One classical approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. mdpi.com This method is particularly useful for accessing specific substitution patterns on the benzene (B151609) ring. Another important strategy is the intramolecular C-S bond formation from ortho-halogenated thioamides or related substrates. mdpi.com These reactions are often catalyzed by transition metals like copper or palladium. For example, a copper(II)-BINAM complex has been shown to be an efficient catalyst for the intramolecular coupling cyclization of N-(2-chlorophenyl)benzothioamides.

More recently, visible-light-driven photochemical cyclizations of thioamide derivatives have emerged as a green and efficient alternative. researchgate.net These reactions can proceed without the need for a photoredox catalyst, transition-metal catalyst, or a base, offering a more sustainable route to benzothiazoles. researchgate.net The cyclization of arylthioamides using 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO) under visible light is a notable example of this approach. researchgate.net

| Starting Material | Reagent/Catalyst | Method | Reference(s) |

| Thioformanilides | DDQ, CH2Cl2, RT | Intramolecular Cyclization | researchgate.net |

| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex, Cs2CO3 | Intramolecular C-S Coupling | researchgate.net |

| Thioamide derivatives | Visible light, TEMPO | Photochemical Cyclization | researchgate.net |

| 2-Halogenated anilines | Isothiocyanates, Carbon disulfide | Condensation/Cyclization | mdpi.com |

Targeted Synthesis of 2-Tert-butyl-1,3-benzothiazol-4-amine and Specific Substituted Analogs

The synthesis of this compound presents specific challenges due to the steric bulk of the tert-butyl group and the need for regioselective introduction of the amino group at the 4-position. General methods for 2-substituted benzothiazoles may not be directly applicable or may result in low yields.

A plausible approach involves the condensation of a suitably substituted 2-aminothiophenol precursor, namely 2-amino-3-nitrothiophenol, with pivaldehyde (trimethylacetaldehyde). The steric hindrance of the tert-butyl group may necessitate optimized reaction conditions, potentially employing microwave assistance or specific catalysts to drive the reaction to completion. Following the formation of the 2-tert-butyl-4-nitrobenzothiazole intermediate, the nitro group can be reduced to the desired amine using standard reduction methods, such as catalytic hydrogenation with Pd/C or reduction with metals like tin or iron in acidic media.

Another strategy could involve the use of pivaloyl chloride or pivalic anhydride (B1165640) as the carbonyl source in a condensation reaction with 2,3-diaminothiophenol. This would lead to a 2-tert-butyl-4-aminobenzothiazole derivative directly. However, the synthesis of the required 2,3-diaminothiophenol precursor can be challenging.

The synthesis of substituted analogs would involve starting with appropriately substituted anilines to introduce functionalities on the benzene ring of the benzothiazole core. For example, starting with a substituted 4-chloro-2-nitroaniline (B28928) would lead to a chlorinated analog of the target compound after the synthetic sequence.

While specific literature detailing the synthesis of this compound is not abundant, the general principles of benzothiazole synthesis can be adapted. A patent describes the preparation of N-tert-butyl benzothiazole sulfenamide (B3320178) from benzothiazyl disulfide and tert-butyl amine, which, while not the target compound, demonstrates the feasibility of incorporating a tert-butyl group onto a benzothiazole-related scaffold. google.com

Green Chemistry and Sustainable Synthetic Pathways in Benzothiazole Research

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of benzothiazoles. mdpi.comnih.gov This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. nih.gov

One of the key areas of development has been the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reactions and reduce reaction times. mdpi.commdpi.com These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com

The use of water as a green solvent has also been explored for benzothiazole synthesis. nih.govijcrt.org Water is non-toxic, inexpensive, and readily available, making it an attractive alternative to volatile organic solvents. The development of water-tolerant catalysts is crucial for the success of these aqueous synthetic methods.

Catalyst-free and solvent-free reaction conditions represent another important green chemistry approach. researchgate.net For example, the condensation of 2-aminothiophenol with aldehydes can be achieved by simple grinding or heating of the neat reactants, eliminating the need for both a catalyst and a solvent. nih.gov Furthermore, the use of recyclable catalysts, such as heterogeneous catalysts and biocatalysts, is a key aspect of sustainable synthesis. mdpi.com For instance, SnP2O7 has been reported as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.com

| Green Approach | Example | Advantages | Reference(s) |

| Microwave Irradiation | Condensation of 2-aminothiophenol with fatty acids | Rapid, solvent-free, high yield | mdpi.com |

| Ultrasound Irradiation | Condensation of 2-aminothiophenol with aldehydes catalyzed by sulfated tungstate | Solvent-free, room temperature, excellent yields | nih.gov |

| Aqueous Media | Cyclization of 2-aminothiophenols with tetramethylthiuram disulfide | Environmentally benign, metal/ligand-free, excellent yield | ijcrt.org |

| Catalyst-free | Condensation of 2-aminothiophenol with aldehydes in ethanol | Atom economy, no toxic waste, room temperature | researchgate.net |

| Recyclable Catalyst | SnP2O7 catalyzed condensation of 2-aminothiophenol with aldehydes | Reusable catalyst, high yields, short reaction times | mdpi.com |

Derivatization Strategies and Analog Library Construction for Structure-Activity Relationship Studies

The 4-amino group of this compound serves as a versatile handle for further derivatization, allowing for the construction of analog libraries for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.

The primary amino group can undergo a variety of chemical transformations. Acylation with different acyl chlorides or carboxylic acids can introduce a range of amide functionalities. Sulfonylation with various sulfonyl chlorides can yield a series of sulfonamides. Alkylation reactions can be used to introduce different alkyl or arylalkyl groups at the amino position.

Furthermore, the amino group can be converted to other functional groups. For instance, diazotization followed by Sandmeyer-type reactions can introduce halogens, cyano, or hydroxyl groups at the 4-position. The amino group can also serve as a nucleophile in condensation reactions with aldehydes or ketones to form Schiff bases, or it can be used as a building block in the synthesis of more complex heterocyclic systems fused to the benzothiazole core.

The construction of a library of analogs with diverse substituents on the benzene ring, at the 2-position (by varying the initial carbonyl precursor), and at the 4-amino group allows for a systematic exploration of the chemical space around the core scaffold. This systematic modification helps in identifying the key structural features responsible for a particular biological activity and in designing more potent and selective compounds.

| Derivatization Reaction | Reagents | Resulting Functional Group |

| Acylation | Acyl chlorides, Carboxylic acids | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

| Diazotization/Sandmeyer | NaNO2, HCl; CuX | Halogen, Cyano, etc. |

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Investigations in Academic Research

X-ray Crystallographic Studies of 2-Tert-butyl-1,3-benzothiazol-4-amine and its Co-crystals/Complexes

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, extensive crystallographic studies on closely related benzothiazole (B30560) derivatives offer significant insights into its expected solid-state conformation.

Research on compounds like 2-(2′-aminophenyl)benzothiazole reveals that the benzothiazole ring system is typically planar. mdpi.com The dihedral angle between the fused benzene (B151609) and thiazole (B1198619) rings is minimal. In the case of 2-(2′-aminophenyl)benzothiazole, an almost planar structure is observed, with a small angle between the benzothiazole and the phenyl ring planes. mdpi.com A key feature often observed is the formation of intramolecular hydrogen bonds, for instance, between the amine group and the thiazole nitrogen atom, which contributes to the planarity and stability of the conformation. mdpi.com

The crystallographic data for a related compound, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, provides an example of the type of structural information obtained in such studies. researchgate.net

Table 1: Illustrative Crystal Data for a Related Heterocyclic Compound (2-tert-butyl-1,3-thiazolo[4,5-b]pyridine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.4606 (3) |

| b (Å) | 9.7999 (3) |

| c (Å) | 11.1155 (4) |

| Volume (ų) | 1030.55 (6) |

Data sourced from a study on a structurally related compound to illustrate typical crystallographic parameters. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The protons on the aromatic ring would appear in the typical downfield region for aromatic compounds (approximately 6.5-8.0 ppm). The amine (-NH₂) protons would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The most characteristic signal would be a sharp, intense singlet at a much higher field (typically 1.3-1.5 ppm), corresponding to the nine equivalent protons of the tert-butyl group. nih.gov This strong signal is a hallmark of the tert-butyl moiety and is often used as an internal reference or probe. nih.gov

The ¹³C NMR spectrum would complement this information, showing distinct resonances for the aromatic carbons, the carbons of the thiazole ring, and the quaternary and methyl carbons of the tert-butyl group. Computational methods, such as the gauge-independent atomic orbit (GIAO) method, have been used to calculate ¹H and ¹³C chemical shifts for benzothiazole derivatives, showing good agreement with experimental data. mdpi.comresearchgate.net

Beyond simple structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used for dynamic conformational analysis. These experiments can reveal through-space interactions between protons, providing insights into the preferred orientation of the tert-butyl group relative to the benzothiazole ring system in solution. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplets | 3H |

| Amine-H (-NH₂) | Variable (e.g., 4.0 - 5.5) | Broad Singlet | 2H |

| Tert-butyl-H (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

Predicted values based on typical chemical shifts for the respective functional groups.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) and Raman Spectroscopy: Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in this compound. The primary amine group gives rise to several characteristic absorptions. A pair of medium-intensity bands is expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aromatic amine is found in the 1250-1335 cm⁻¹ region. orgchemboulder.com

The tert-butyl group would be identified by its characteristic C-H stretching vibrations around 2960 cm⁻¹. semanticscholar.org The aromatic benzothiazole core would contribute to C=C and C=N stretching bands in the 1400-1600 cm⁻¹ fingerprint region.

Raman spectroscopy provides complementary vibrational information. The tert-butyl group often gives a characteristic and strong signal in the Raman spectrum, such as the band observed around 722 cm⁻¹ for the tert-butyl group in methyl tertiary butyl ether (MTBE). dtu.dk

Table 3: Key Expected Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Tert-butyl | C-H Stretch | ~2960 |

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy probes the electronic transitions within the molecule. The conjugated benzothiazole system is a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, typically between 250 and 380 nm, arising from π→π* electronic transitions within the aromatic system. mdpi.com The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the solvent and the substitution pattern on the ring. nih.gov

High-Resolution Mass Spectrometry and Chromatographic Techniques in Research Purity and Structural Analysis

In modern chemical research, the combination of mass spectrometry and chromatography is indispensable for confirming molecular identity and assessing purity.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for the structural analysis of newly synthesized compounds. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₁H₁₄N₂S), HRMS would be used to confirm that the experimentally measured mass of the molecular ion matches the calculated theoretical mass. nih.govnih.gov

Table 4: Example of HRMS Data Presentation

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|

| C₁₁H₁₅N₂S⁺ | 207.0956 | 207.0951 |

Hypothetical data illustrating the high accuracy of HRMS for elemental composition confirmation.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds in research settings. biorxiv.org An appropriate reversed-phase HPLC method would be developed to separate this compound from any starting materials, byproducts, or impurities. The purity is typically assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with a purity of >95% generally being the standard for subsequent research applications. nih.govbiorxiv.org

Computational Approaches to Conformational Preferences and Molecular Geometries

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to probe experimentally. For this compound, methods like Density Functional Theory (DFT) are used to explore conformational preferences and predict molecular geometries. researchgate.net

Researchers can perform a potential energy surface (PES) scan by systematically rotating the single bond connecting the tert-butyl group to the benzothiazole ring. mdpi.com By calculating the energy at each rotational increment, a profile of energy versus dihedral angle is generated. The minima on this PES correspond to the most stable, low-energy conformations of the molecule. This analysis helps in understanding the steric interactions between the bulky tert-butyl group and the rest of the molecule and predicts its preferred orientation.

Furthermore, DFT calculations can be used to optimize the entire molecular geometry, predicting bond lengths and angles. researchgate.net These computationally derived parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. These validated models can also be used to predict other properties, such as the vibrational frequencies (IR/Raman) and NMR chemical shifts, providing a powerful synergy between theoretical and experimental analysis. mdpi.comresearchgate.net

Computational Chemistry and in Silico Investigations of 2 Tert Butyl 1,3 Benzothiazol 4 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

The tert-butyl group at the 2-position, being a bulky and weakly electron-donating group, would likely have both steric and electronic effects. DFT studies on related compounds can help in quantifying these effects on the geometry and electronic distribution of 2-tert-butyl-1,3-benzothiazol-4-amine.

A typical DFT study on a novel benzothiazole (B30560) derivative would involve geometry optimization, followed by the calculation of various electronic and reactivity descriptors. These descriptors, often calculated at a specific level of theory (e.g., B3LYP/6-31G*), provide a quantitative measure of the molecule's reactivity.

Table 1: Key Electronic and Reactivity Descriptors from DFT Studies of Benzothiazole Derivatives

| Descriptor | Definition | Significance | Typical Findings for Benzothiazole Derivatives |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; higher energy indicates greater reactivity towards electrophiles. | Varies significantly with the nature of substituents; electron-donating groups increase EHOMO. mdpi.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; lower energy indicates greater reactivity towards nucleophiles. | Influenced by electron-withdrawing groups which lower the ELUMO. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com | Substituents that decrease the band gap are often associated with enhanced biological activity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated as (ELUMO - EHOMO) / 2. Higher hardness indicates lower reactivity. | Varies inversely with the HOMO-LUMO gap. |

| Chemical Potential (μ) | The negative of electronegativity. | Calculated as (EHOMO + ELUMO) / 2. Describes the escaping tendency of electrons. | Modulated by the overall electron-donating or -withdrawing nature of the substituents. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | Calculated as μ2 / (2η). A higher index indicates a better electrophile. | Useful in predicting the reactivity of different benzothiazole derivatives in chemical reactions. |

Based on these principles, a DFT study of this compound would likely reveal a relatively high HOMO energy due to the amino group, making the aromatic ring susceptible to electrophilic substitution. The HOMO-LUMO gap would provide insights into its chemical reactivity and potential as a chromophore.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in In Vitro Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Although no specific molecular docking studies for this compound have been reported, the benzothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Docking studies on various 2-aminobenzothiazole (B30445) derivatives have been instrumental in elucidating their mechanism of action against a range of biological targets. nih.govmdpi.com These studies have explored their potential as anticancer, antimicrobial, and antidiabetic agents. mdpi.comnih.govacs.org

The general procedure for a molecular docking study involves preparing the 3D structure of the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand within the binding site. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Benzothiazole Derivative | Target Protein | Therapeutic Area | Key Predicted Interactions |

| 2-Aminobenzothiazole derivatives | PI3Kγ enzyme (PDB: 7JWE) | Anticancer | Interactions with the ATP binding domain. acs.org |

| Benzothiazole-piperazine compounds | PI3K enzyme | Anticancer | Binding within the pocket of the PI3K enzyme. nih.gov |

| 2-(Benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine | PPARγ | Antidiabetic | High affinity for the peroxisome proliferator-activated receptor gamma. mdpi.com |

| 4-(Benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives | Dihydropteroate (B1496061) synthase (DHPS) | Antimicrobial | Interactions within the PABA pocket of the enzyme. nih.gov |

| 2-Aminobenzothiazole derivatives | Dihydroorotase | Antimicrobial | Inhibition of the enzyme essential for pyrimidine (B1678525) synthesis. nih.gov |

For this compound, a molecular docking study could be employed to screen its binding against a panel of known drug targets. The presence of the amino group suggests the potential for hydrogen bonding interactions, while the benzothiazole ring and the tert-butyl group can engage in hydrophobic and van der Waals interactions. The results of such a study would provide valuable hypotheses about its potential biological activity, which could then be validated through in vitro experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound is not available in the literature, the principles of QSAR have been widely applied to series of benzothiazole derivatives to understand the structural requirements for their biological activities. These studies involve calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed biological activity.

The molecular descriptors used in QSAR can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., steric parameters, surface area).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Table 3: Application of QSAR in the Study of Benzothiazole Derivatives

| Class of Benzothiazole Derivatives | Biological Activity | Type of Descriptors Used | Key Findings from QSAR Models |

| 2-Substituted benzothiazoles | Anticancer | Topological, electronic, and steric | The presence of specific substituents at certain positions of the benzothiazole ring was found to be crucial for activity. |

| Benzothiazole-based sulfonamides | Antimicrobial | 2D and 3D descriptors | The model highlighted the importance of specific electronic and steric features for antimicrobial potency. |

| Benzothiazole-thiazolidinone hybrids | Anticonvulsant | Physicochemical and topological | The QSAR model helped in identifying the key structural features responsible for the anticonvulsant activity. |

A QSAR study involving this compound would require a dataset of structurally related compounds with their corresponding biological activities. By including this compound in such a study, its activity could be predicted based on its calculated descriptors. The bulky tert-butyl group and the amino group would contribute significantly to the steric and electronic descriptors, respectively, and a well-validated QSAR model could provide a reliable prediction of its biological potential.

Molecular Dynamics Simulations for Conformational Landscape and Binding Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and binding dynamics of molecules.

In the context of this compound, while specific MD simulation studies have not been reported, this technique is frequently used to complement molecular docking studies of benzothiazole derivatives. biointerfaceresearch.com After a ligand is docked into a protein's binding site, an MD simulation can be performed on the ligand-protein complex to assess its stability and to observe the dynamic interactions between the ligand and the protein over a certain period.

MD simulations can provide insights into:

Conformational flexibility: How the ligand and the protein adapt their shapes to accommodate each other.

Binding stability: Whether the ligand remains stably bound in the predicted pose or if it dissociates.

Key interactions: The specific amino acid residues that are most important for binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

Binding free energy: More accurate estimation of the binding affinity through methods like MM-PBSA or MM-GBSA.

Table 4: Insights from Molecular Dynamics Simulations of Benzothiazole Derivatives

| System Studied | Simulation Time | Key Findings |

| Benzothiazole inhibitor in complex with a protein kinase | Nanoseconds to microseconds | The simulation revealed the key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor in the active site. biointerfaceresearch.com |

| A series of benzothiazole-based antimicrobial agents | Multiple nanoseconds | MD simulations helped in understanding the conformational changes in the target enzyme upon ligand binding. |

| A novel benzothiazole derivative bound to its receptor | Extended simulation | The study elucidated the role of water molecules in mediating the interaction between the ligand and the receptor. |

For this compound, an MD simulation, following a docking study, would be crucial to validate the predicted binding mode. It would allow for the observation of the dynamic behavior of the tert-butyl group within the binding pocket and the stability of the hydrogen bonds formed by the amino group. Such a study would provide a more realistic and dynamic picture of the ligand-target interaction, which is essential for rational drug design.

Pharmacophore Modeling and Virtual Screening for Novel Analog Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a particular biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. This is a powerful strategy for identifying novel chemical scaffolds with the potential for the desired biological activity.

While no specific pharmacophore models have been published for this compound, the benzothiazole core is a common feature in many pharmacophore models developed for various biological targets.

Table 5: Pharmacophoric Features Identified for Benzothiazole-Based Ligands

| Biological Target | Key Pharmacophoric Features | Application in Virtual Screening |

| Protein Kinases | Aromatic ring, hydrogen bond donors and acceptors, hydrophobic features. | Identification of new kinase inhibitors with the benzothiazole scaffold. |

| Antimicrobial Targets | Hydrophobic groups, hydrogen bond acceptors, aromatic rings. | Discovery of novel antimicrobial agents containing the benzothiazole moiety. |

| Anticancer Targets | Aromatic rings, hydrogen bond donors, hydrophobic regions. | Screening of compound libraries to find new anticancer candidates with a benzothiazole core. |

A pharmacophore model could be developed for a biological target where this compound shows activity. The model would likely include a hydrophobic feature corresponding to the tert-butyl group, a hydrogen bond donor from the amino group, and an aromatic feature from the benzothiazole ring system. This model could then be used to perform virtual screening to identify new and structurally diverse analogs of this compound with potentially improved activity and pharmacokinetic properties. This approach facilitates the exploration of chemical space and the design of novel compounds with a higher probability of success in experimental testing.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 Tert Butyl 1,3 Benzothiazol 4 Amine Analogs

Antimicrobial Activity Studies

The antimicrobial potential of benzothiazole (B30560) derivatives has been a subject of extensive research, with various analogs demonstrating activity against a range of pathogens.

Studies on benzothiazole analogs have established their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of diarylureas bearing a benzothiazole nucleus showed significant activity against Staphylococcus aureus and Enterococcus faecalis. Specifically, compounds designated as 2bF and 2eC exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against S. aureus, which was more potent than the reference compound triclocarban (B27905) (TCC) with a MIC of 16 µg/mL. mdpi.com Another analog, 2bB, was notably active against E. faecalis, with a MIC of 8 µg/mL compared to TCC's 64 µg/mL. mdpi.com

In a different study, novel benzothiazole analogs were synthesized and screened for broad-spectrum antimicrobial activity. Compound 3e from this series displayed potent antibacterial activity against all tested Gram-positive and Gram-negative bacterial strains with a MIC value of 3.12 μg/mL, showing twice the potency of the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/mL). nih.gov Furthermore, 2-mercaptobenzothiazole (B37678) derivatives have also been identified as active antibacterial agents. Compounds 2e and 2l from this class showed MIC values of 3.12 µg/mL against S. aureus and 25 µg/mL against Escherichia coli, respectively. ucl.ac.be

While these studies highlight the antimicrobial potential of the benzothiazole scaffold, specific MIC and Minimum Bactericidal Concentration (MBC) data for 2-tert-butyl-1,3-benzothiazol-4-amine were not prominently available in the reviewed literature. However, the data for related analogs suggest that substitutions on the benzothiazole ring are crucial for determining the potency and spectrum of antimicrobial action.

Table 1: MIC Values of Selected Benzothiazole Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analog 2bF | Staphylococcus aureus | 8 | mdpi.com |

| Analog 2eC | Staphylococcus aureus | 8 | mdpi.com |

| Analog 2bB | Enterococcus faecalis | 8 | mdpi.com |

| Triclocarban (TCC) | Staphylococcus aureus | 16 | mdpi.com |

| Triclocarban (TCC) | Enterococcus faecalis | 64 | mdpi.com |

| Analog 3e | Gram+/Gram- Bacteria | 3.12 | nih.gov |

| Ciprofloxacin | Gram+/Gram- Bacteria | 6.25 | nih.gov |

| Analog 2e | Staphylococcus aureus | 3.12 | ucl.ac.be |

| Analog 2l | Escherichia coli | 25 | ucl.ac.be |

The challenge of antimicrobial resistance has led researchers to investigate compounds that can overcome these mechanisms. For some 2-mercaptobenzothiazole derivatives, studies have explored their activity against bacterial strains that overexpress efflux pumps, such as the NorA efflux pump in S. aureus. ucl.ac.be Efflux pumps are a common mechanism by which bacteria expel antibiotics, leading to resistance. The evaluation of benzothiazole analogs in the presence and absence of efflux pump inhibitors, like reserpine, can elucidate whether these compounds are substrates for such pumps and if their activity can be enhanced by co-administration with resistance modulators. ucl.ac.be Additionally, the structural similarities between bacterial DNA gyrase and human topoisomerases have prompted investigations into benzothiazole derivatives as inhibitors of these essential bacterial enzymes, representing a key mechanism of action. nih.govmdpi.com

Anticancer Activity in Cell-Based Assays and Signaling Pathway Modulation Studies

Benzothiazole and its derivatives have emerged as a significant class of compounds with promising anticancer properties, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action. tandfonline.com

Numerous studies have reported the cytotoxic effects of benzothiazole analogs. For example, a novel derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Another benzothiazole derivative (BTD), N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, reduced the viability of colorectal cancer cells with an IC50 of approximately 7.5 μM after 48 hours of treatment. frontiersin.org

The mechanism of cell death induced by these compounds is often apoptosis. Treatment with PB11 led to classic apoptotic features like DNA fragmentation and nuclear condensation in U87 and HeLa cells. nih.gov Similarly, the BTD compound induced apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. This was evidenced by the altered expression of Bcl-2 family proteins, with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax, leading to the release of cytochrome c and subsequent activation of caspases-9 and -3. frontiersin.org

Table 2: Cytotoxicity of Selected Benzothiazole Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| PB11 | U87 (Glioblastoma) | < 50 nM | nih.gov |

| PB11 | HeLa (Cervix Cancer) | < 50 nM | nih.gov |

| BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | Colorectal Cancer Cells | ~7.5 µM | frontiersin.org |

| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 µM | tandfonline.com |

| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 µM | tandfonline.com |

| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 µM | tandfonline.com |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 µM | tandfonline.com |

| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 µM | tandfonline.com |

| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 µM | tandfonline.com |

The anticancer effects of benzothiazole analogs are often linked to their ability to interfere with specific cellular signaling pathways and enzymes critical for cancer cell survival and proliferation.

Kinase Inhibition: The PI3K/AKT signaling pathway, which is frequently overactive in many cancers, has been identified as a target for benzothiazole derivatives. The compound PB11 was shown to induce apoptosis by down-regulating the expression of PI3K and AKT in cancer cells. nih.gov Other benzothiazole-based hybrids have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and is a validated target in cancer therapy. rsc.org A systematic optimization of (aminoaryl)benzothiazole quinazolines has led to lead structures with inhibitory activities against kinases in the low nanomolar range. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and are well-established targets for chemotherapy. Several benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. researchgate.netresearchgate.net One particular analog, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a highly effective inhibitor with an IC50 value of 39 nM. researchgate.net Mechanistic studies suggested that this compound is not a DNA intercalator but rather binds to the enzyme, potentially at its DNA-binding or catalytic site. researchgate.net Certain benzothiazole ethyl ureas have demonstrated the ability to inhibit both DNA gyrase and topoisomerase IV, with mean IC50s ranging from 0.0033 μg/mL to 0.046 μg/mL. mdpi.com

Enzyme and Receptor Interaction Studies

The biological activities of this compound analogs are underpinned by their interactions with various enzymes and receptors. As discussed, key enzymatic targets include bacterial DNA gyrase, topoisomerases, and protein kinases. nih.govmdpi.comnih.govresearchgate.net

Molecular docking studies have provided insights into these interactions at an atomic level. For instance, the binding mode of benzothiazole-based inhibitors to the ATP-binding pocket of the GyrB subunit of DNA gyrase has been elucidated through cocrystal structures. nih.gov These studies revealed key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. nih.gov Similarly, docking simulations of benzothiazole-1,2,3-triazole hybrids within the EGFR active site have demonstrated a good binding affinity, suggesting their potential as targeted anticancer agents. rsc.org

Furthermore, benzothiazole derivatives have been investigated as modulators of nuclear receptors, such as the Retinoid orphan receptor C (RORC), indicating a broader range of potential biological targets for this versatile chemical scaffold. nih.gov

Carbonic Anhydrase (CA) Inhibitory Activity

Benzothiazole sulfonamides have been investigated as inhibitors of human (h) carbonic anhydrase (CA) isoforms. nih.gov A series of benzo[d]thiazole-5- and 6-sulfonamides, using ethoxzolamide (B1671626) as a lead molecule, demonstrated potent inhibitory activity against several CA isoforms, including the cytosolic hCA I, II, and VII, and the tumor-associated hCA IX. nih.gov

Notably, modifications at the 2-position of the benzothiazole ring, such as amino, acylamino, and halogen substitutions, led to the identification of subnanomolar and low nanomolar inhibitors with selectivity for hCA II, VII, and IX. nih.gov The structure-activity relationship for this class of compounds is sharp, with minor structural changes significantly impacting inhibitory potency and isoform selectivity. nih.gov Another study synthesized substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides and found them to be potent and selective inhibitors of hCA II and VII, with Kᵢ values in the low nanomolar to micromolar range. nih.gov

| Compound Type | Target Isoforms | Inhibitory Potency | Selectivity Noted |

|---|---|---|---|

| 2-Amino/Acylamino/Halogenated Benzo[d]thiazole-5/6-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | Subnanomolar to low nanomolar (Kᵢ) | hCA II, hCA VII, hCA IX |

| Cyclic Guanidine Benzothiazole-6-sulfonamides | hCA I, hCA II, hCA VII | Low nanomolar to micromolar (Kᵢ) | hCA II, hCA VII |

Cholinesterase (AChE, BChE) and Monoamine Oxidase (MAO-A, MAO-B) Inhibitory Potentials

The potential of benzothiazole derivatives as inhibitors of enzymes relevant to neurodegenerative diseases, such as cholinesterases and monoamine oxidases, has been a key area of research.

A study on benzothiazolone derivatives revealed that these compounds were more effective against cholinesterases (ChEs) than monoamine oxidases (MAOs). mdpi.com Most of the tested compounds showed a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). mdpi.com For instance, compound M13 was identified as the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM, acting as a reversible noncompetitive inhibitor. mdpi.com

In another study, newly designed benzothiazole derivatives were evaluated as dual inhibitors for AChE and MAO-B. nih.gov Compound 4f emerged as a particularly potent inhibitor, with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B. nih.gov This dual inhibitory action is considered a promising strategy for Alzheimer's disease treatment. nih.govnih.gov Furthermore, 2H-1,4-benzothiazin-3(4H)-one derivatives, which are structurally related to benzothiazoles, have been shown to be highly potent and selective inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range (e.g., 0.0027 µM for compound 1b ). nih.gov

| Compound Series | Target Enzyme | Most Potent Compound | IC₅₀ Value | Selectivity |

|---|---|---|---|---|

| Benzothiazolone derivatives | BChE | M13 | 1.21 µM | BChE over AChE |

| Designed Benzothiazoles (4a-4n) | AChE | 4f | 23.4 nM | Dual AChE/MAO-B |

| MAO-B | 40.3 nM | |||

| 2H-1,4-Benzothiazin-3(4H)-ones | MAO-B | 1b | 0.0027 µM | MAO-B over MAO-A |

Urease Inhibitory Activity

Benzothiazole analogs have demonstrated significant potential as urease inhibitors. In one study, a series of 20 benzothiazole analogs all showed excellent urease inhibitory activity, with IC₅₀ values ranging from 1.4 µM to 34.43 µM, which was superior to the standard thiourea (B124793) (IC₅₀ 19.46 µM). nih.gov Molecular docking studies confirmed the binding interactions of these active analogs with the enzyme. nih.gov Similarly, 2-(pyridin-4-yl)benzothiazole (BTA ) was identified as a mixed-type inhibitor of jack bean urease, with an IC₅₀ of 0.77 mM. scielo.br

Other Enzyme/Receptor Binding and Inhibition Studies

The inhibitory activity of benzothiazole derivatives extends to a variety of other enzymes.

Proteases and Esterases : 2-Amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones were evaluated against a panel of eight proteases and esterases. This screening identified a selective inhibitor of human cathepsin L and a selective inhibitor of human leukocyte elastase. mdpi.com

Tyrosinase : Novel benzothiazole derivatives have shown excellent inhibition against tyrosinase, with some compounds exhibiting IC₅₀ values (e.g., 8.6 ± 0.2 µM) better than the standard kojic acid. researchgate.net

α-Amylase : Certain benzothiazole derivatives displayed potent inhibitory activity against the α-amylase enzyme, with IC₅₀ values as low as 4.95 ± 0.44 µM. researchgate.net

Cyclin-Dependent Kinase 5 (cdk5) : 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cdk5, an enzyme implicated in neurodegenerative diseases. researchgate.net

DNA Gyrase and Topoisomerase IV : Benzothiazole ethyl ureas have been reported to inhibit the turnover of ATP by both DNA gyrase and topoisomerase IV, with mean IC₅₀ values ranging from 0.0033 µg/mL to 0.046 µg/mL. mdpi.com

Neuronal Nitric Oxide Synthase (nNOS) : Analogs featuring a 2-aminothiazole (B372263) ring have been synthesized and evaluated as inhibitors of nNOS, although they were found to be less potent than their 2-aminopyridine (B139424) counterparts. beilstein-journals.org

Anti-inflammatory and Analgesic Activity Investigations in Cellular and Molecular Models

Numerous studies have explored the anti-inflammatory and analgesic properties of benzothiazole derivatives through various in vitro and in vivo models. The primary mechanism often investigated is the inhibition of cyclooxygenase (COX) enzymes. rjpbr.com

A series of newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were investigated for their anti-inflammatory and analgesic activities. nih.gov Molecular docking studies indicated excellent binding interactions with COX receptors. nih.gov In carrageenan-induced rat paw edema models, compounds 17c and 17i showed significant inhibition of edema, comparable to the standard drug celecoxib. nih.gov

In another study, benzo[d]thiazol-2-amine derivatives were designed and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. rjpbr.com Compounds G10 and G11 showed significant inhibitory action with IC₅₀ values of 5.0 µM and 10 µM, respectively. rjpbr.com These findings suggest that the anti-inflammatory and analgesic effects of these compounds may be mediated through the inhibition of COX enzymes. rjpbr.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of benzothiazole-based compounds.

For Carbonic Anhydrase Inhibition : SAR studies on benzo[d]thiazole-5- and 6-sulfonamides revealed that the nature and position of substituents on the benzothiazole ring are critical for potency and isoform selectivity. Minor modifications to the scaffold or at the 2-amino moiety can lead to significant changes in inhibitory activity against hCA I, II, VII, and IX. nih.gov

For Cholinesterase Inhibition : In a series of 1,3-thiazole derivatives, SAR analysis suggested that a 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent is preferred for BChE selectivity over AChE. academie-sciences.fr N-methylation of an amine group was shown to have opposite effects on activity depending on the specific analog, highlighting the subtlety of SAR in this class. academie-sciences.fr

For Hsp90 Inhibition : In the development of benzothiazole-based Hsp90 C-terminal-domain inhibitors, SAR was established by synthesizing a library of 29 compounds. The presence of a tertiary amine, often found in potent Hsp90 inhibitors, did not uniformly lead to increased potency in this series, indicating a complex SAR. nih.gov

For Urease Inhibition : For N-phenylthiourea derivatives of benzothiazole, comparison of activities showed that the position of substituents on the phenyl ring significantly influenced urease inhibition, with most substituted derivatives showing better activity than the unsubstituted parent compound. nih.gov

Exploration of Other In Vitro Biological Activities (e.g., Antioxidant, Antiepileptic)

Beyond enzyme inhibition and anti-inflammatory effects, benzothiazole analogs have been explored for other in vitro biological activities.

Antioxidant Activity : Some studies have examined the nitric oxide (NO) scavenging activity of 2-amino-6-arylbenzothiazoles as a measure of their antioxidant potential. researchgate.net

Antiepileptic/Anticonvulsant Activity : Benzothiazole derivatives have been synthesized and screened for anticonvulsant properties. mdpi.com One study involving benzothiazole-1,3,4-thiadiazole conjugates identified compounds with significant anticonvulsant activity in animal models. nih.govfrontiersin.org Another investigation of benzo[d]thiazol-2(3H)-one derivatives found several compounds that displayed a high anticonvulsant effect in the maximal electroshock (MES) test, with some candidates showing a better protective index than the standard drugs phenobarbital (B1680315) or valproate. mdpi.com

Medicinal Chemistry and Drug Discovery Research Incorporating the 2 Tert Butyl 1,3 Benzothiazol 4 Amine Scaffold

Rational Design Principles for Lead Optimization and Scaffold Modification

Lead optimization of compounds based on the benzothiazole (B30560) scaffold follows established medicinal chemistry principles, focusing on systematic structural modifications to enhance desired pharmacological properties. For the 2-tert-butyl-1,3-benzothiazol-4-amine core, rational design strategies involve modifications at several key positions to explore the structure-activity relationship (SAR).

Key principles for optimization include:

Modification at the 2-position: While this position is fixed with a tert-butyl group in the parent scaffold, lead optimization efforts on similar scaffolds often involve exploring the impact of steric bulk and lipophilicity. For instance, in studies on antimycobacterial benzothiazole amides, the highly lipophilic adamantyl group was systematically replaced with various cyclohexyl derivatives and other bicyclic moieties to improve potency and pharmacological properties. nih.gov This highlights the importance of the size and nature of the substituent at the 2-position for target engagement.

Substitution on the Benzene (B151609) Ring: The benzene portion of the benzothiazole nucleus offers multiple sites (positions 5, 6, and 7) for substitution to fine-tune the molecule's electronic and steric properties. The introduction of electron-withdrawing groups like fluorine or chlorine, or electron-donating groups, can significantly alter biological activity. jchemrev.com SAR studies on 2,6-disubstituted benzothiazoles designed as Hsp90 inhibitors demonstrated that modifications at the 6-position are critical for potency. nih.gov

Derivatization of the 4-amine Group: The primary amine at the 4-position is a key functional group for introducing diversity. It can be acylated, alkylated, or used as a point of attachment for other chemical moieties to explore new interactions with biological targets or to modify physicochemical properties. In a series of antileishmanial compounds, the addition of an amino group to the benzothiazole core was shown to increase activity. jchemrev.com

An iterative process of design, synthesis, and biological screening is a cornerstone of lead optimization for this class of compounds. nih.gov This approach allows for the systematic evaluation of each structural change, leading to a comprehensive understanding of the SAR and the development of analogs with improved profiles.

Strategies for Improving In Vitro Potency, Selectivity, and Drug-like Properties

Improving Potency and Selectivity: A primary strategy involves the iterative synthesis and screening of analogs to build a detailed SAR profile. nih.gov For example, in the development of benzothiazole amide antimycobacterial agents, replacing an initial adamantyl group with specific cyclohexyl derivatives led to a significant increase in potency, with minimum inhibitory concentration (MIC) values improving by one to two orders of magnitude. nih.gov Further optimization through substitution on the benzothiazole ring yielded compounds with potent, specific activity against various mycobacterial species. nih.gov

The following table illustrates the improvement in potency of benzothiazole amides against M. abscessus through lead optimization.

| Compound ID | 2-Position Substituent | 6-Position Substituent | MIC (µg/mL) vs M. abscessus |

| Initial Hit | Adamantyl Amide | H | >16 |

| Lead Analog 1 | Cyclohexyl Amide | H | 0.25 - 0.5 |

| Optimized Lead | Substituted Cyclohexyl Amide | Cl | ≤ 0.03 - 0.12 |

This table is generated based on data from research on benzothiazole adamantyl amides and their subsequent optimization. nih.govnih.gov

Selectivity is another critical parameter. Research on benzothiazole-based inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes, indicating a path toward designing selective agents. nih.gov

Enhancing Drug-like Properties: Poor physicochemical properties, such as low aqueous solubility and unfavorable metabolic profiles, can hinder the development of promising compounds. acs.org Strategies to overcome these limitations include:

Improving Solubility: The introduction of polar functional groups or ionizable centers can enhance aqueous solubility. In the optimization of antileishmanial benzamides, extensive structure-property relationship studies led to the identification of analogs with improved solubility while retaining potency. acs.org

Increasing Metabolic Stability: Modifications can be made at sites known to be susceptible to metabolic enzymes. However, this can be complex; for instance, adding trifluoromethyl groups to a benzothiazole series did not improve metabolic stability in liver microsomes, showing that outcomes can be scaffold-dependent. nih.gov

Overcoming Efflux: For antimicrobial agents, susceptibility to bacterial efflux pumps is a major challenge. The development of DNA gyrase inhibitors based on the benzothiazole scaffold revealed that many potent enzyme inhibitors lacked whole-cell activity against Gram-negative bacteria due to efflux. acs.org Identifying analogs that are poor substrates for these pumps is a key optimization goal. acs.org

Development of Prodrugs and Bioconjugates for Enhanced Research Delivery Systems

The physicochemical properties of benzothiazole derivatives, particularly their frequent lipophilicity and poor water solubility, can limit their utility in research and preclinical studies. nih.gov The 4-amine functionality on the this compound scaffold serves as an ideal attachment point for prodrug moieties to overcome these limitations.

A prodrug is a bioreversible derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active compound. nih.gov For amine-containing drugs, this strategy is frequently used to improve water solubility, stability, and membrane permeability. researchgate.net

Amino Acid Prodrugs: One of the most successful strategies for amine-containing benzothiazoles is the formation of amino acid-amide conjugates. nih.gov Researchers have synthesized water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles. researchgate.net These prodrugs demonstrated several key advantages:

Enhanced Aqueous Solubility: The amino acid moiety, particularly as a hydrochloride salt, significantly increases water solubility, facilitating formulation for in vivo studies. nih.gov

Chemical Stability: The amide bond is stable enough to prevent premature degradation. nih.gov

Efficient Bioreversion: The prodrugs are designed to be rapidly and quantitatively cleaved by endogenous enzymes (e.g., peptidases) in cells to release the active parent amine. nih.gov

This approach retains the biological activity and selectivity of the parent compound, as the prodrug itself is typically inactive and only serves as a carrier. nih.gov

Other Prodrug Strategies: Beyond amino acid conjugates, several other prodrug strategies are applicable to the 4-amine group: nih.govresearchgate.net

(Acyloxy)alkyl Carbamates: These prodrugs can be designed to undergo hydrolysis by esterase enzymes, followed by spontaneous release of the parent amine. researchgate.net

N-Mannich Bases: Formation of N-Mannich bases can increase lipophilicity or suppress the pKa of the amine, which can be useful for modulating membrane transport. nih.gov

Bioconjugates: The amine group can also be used to link the benzothiazole scaffold to larger molecules, such as peptides or antibodies, to create bioconjugates for targeted delivery to specific cells or tissues, although this is a more complex approach.

The primary goal of these strategies is the temporary masking of the amine group to improve pharmaceutical properties without compromising the intrinsic activity of the core scaffold. nih.gov

Role of the Tert-butyl Substituent and Amine Functionality in Modulating Research Outcomes

The specific substituents on the this compound scaffold—the tert-butyl group at the 2-position and the amine group at the 4-position—are critical determinants of its chemical properties and potential biological activity.

Role of the Tert-butyl Substituent: The tert-butyl group is a bulky, non-polar substituent that significantly influences the molecule's characteristics in several ways:

Steric Influence: Its large size can provide a strong steric hindrance, which can either be beneficial for fitting into a specific binding pocket on a target protein or detrimental if it prevents access. This bulk can also shield adjacent parts of the molecule from metabolic enzymes, potentially increasing its biological half-life.

Lipophilicity: The tert-butyl group substantially increases the lipophilicity (fat-solubility) of the scaffold. This property is crucial for crossing biological membranes, such as the cell membrane or the blood-brain barrier. In studies of antimycobacterial benzothiazole amides, highly lipophilic groups like adamantyl were found to be important for activity, suggesting that a hydrophobic substituent at this position is key for target engagement, likely by occupying a hydrophobic pocket in the target protein. nih.govnih.gov

Metabolic Stability: The quaternary carbon of the tert-butyl group is not susceptible to oxidation by cytochrome P450 enzymes, making it a metabolically stable anchor. This is a common strategy in medicinal chemistry to block metabolic degradation at a specific position.

Role of the Amine Functionality: The primary aromatic amine at the 4-position is a versatile functional group that plays a pivotal role in the scaffold's chemical reactivity and potential biological interactions:

Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in the binding sites of biological targets like enzymes or receptors.

Basicity and Ionization: As a weak base, the amine group can be protonated under physiological conditions. This ionization state affects the molecule's solubility, membrane permeability, and ability to form ionic bonds with acidic residues in a protein target.

Chemical Handle for Derivatization: As discussed previously, the amine is a primary site for chemical modification. It allows for the synthesis of a wide range of derivatives, including amides, sulfonamides, ureas, and carbamates, which is a common strategy to build libraries of compounds for SAR studies. nih.govnih.gov It is also the key attachment point for prodrug moieties designed to improve pharmaceutical properties. nih.govresearchgate.net The position of the amine group can also be critical; in certain BTA-acridinone derivatives, the addition of a group to the 4-amino chain was shown to increase antileishmanial activity. jchemrev.com

Together, the lipophilic, sterically demanding tert-butyl group and the chemically reactive, polar amine group provide a balanced set of properties that make the this compound scaffold an intriguing starting point for medicinal chemistry exploration.

Potential Research Applications Beyond Traditional Medicinal Chemistry

Utilization as Ligands in Coordination Chemistry and Metal Complex Research

The benzothiazole (B30560) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govuobaghdad.edu.iqmdpi.commdpi.com The nitrogen atom of the thiazole (B1198619) ring and the exocyclic amino group in 2-Tert-butyl-1,3-benzothiazol-4-amine can act as potential donor sites, allowing the molecule to function as a bidentate or monodentate ligand.

The coordination behavior of aminobenzothiazoles has been demonstrated in various studies. For instance, 2-aminobenzothiazole (B30445) and its derivatives readily form complexes with metals like zinc(II) and copper(II). srce.hr In some cases, both the Schiff base ligand and its hydrolysis product, 2-aminobenzothiazole, have been found within the same complex molecule. srce.hr The coordination typically involves the nitrogen atoms of the amino group and/or the thiazole ring. researchgate.netnih.gov Research on 4-Amino-2,1,3-benzothiadiazole, a related heterocyclic amine, has shown that it can coordinate to zinc exclusively through its amino group, revealing diverse coordination possibilities for this class of compounds. researchgate.net

The presence of the sterically hindering tert-butyl group at the 2-position could influence the coordination geometry and stability of the resulting metal complexes. This steric bulk might favor the formation of specific isomers or prevent the formation of certain polymeric structures, leading to unique catalytic, magnetic, or optical properties. The study of such complexes could provide insights into the electronic effects of substituents on the benzothiazole ring and their impact on the properties of the coordination compounds. researchgate.net

| Coordination Mode | Potential Donor Atoms | Anticipated Complex Geometry | Potential Metal Ions |

|---|---|---|---|

| Monodentate | Thiazole Nitrogen (N3) | Tetrahedral, Square Planar, Octahedral | Cu(II), Zn(II), Co(II), Ni(II) |

| Monodentate | Amino Nitrogen (N4) | Tetrahedral, Square Planar, Octahedral | Zn(II), Cu(I) |

| Bidentate (Chelating) | Thiazole Nitrogen (N3) and Amino Nitrogen (N4) | Octahedral, Distorted Geometries | Ru(III), Co(III), Pd(II) |

Exploration in Materials Science and Polymer Chemistry Research

In materials science, benzothiazole derivatives are recognized for their role in the synthesis of high-performance polymers and as additives in rubber vulcanization.

Accelerators in Rubber Vulcanization: A structurally similar compound, N-tert-butyl-2-benzothiazolesulfenamide (TBBS), is a widely used delayed-action accelerator in the vulcanization of rubber. It enhances the cross-linking process, improving the mechanical properties of the final product. Given the structural parallels, this compound could be investigated for similar accelerator or co-accelerator properties in various rubber formulations.

Components in Polymer Synthesis: The amino group on the benzothiazole ring provides a reactive site for polymerization reactions. For example, aromatic diamines containing benzothiazole units, such as Bis(2-aminobenzthiazolyl) sulphone, have been used as monomers to synthesize novel polyamides through polycondensation with various diacyl chlorides. researchgate.net These polymers often exhibit high thermal stability and solubility in polar aprotic solvents. researchgate.net Similarly, this compound could potentially be used as a monomer or a modifying agent to incorporate the rigid and thermally stable benzothiazole unit into polymer backbones, potentially enhancing the thermal and mechanical properties of materials like polyamides, polyimides, or polyurethanes. The tert-butyl group might also improve the solubility and processability of the resulting polymers. researchgate.net

| Application Area | Potential Role of the Compound | Target Polymer Type | Expected Improvement |

|---|---|---|---|

| Rubber Vulcanization | Accelerator or Co-accelerator | Natural Rubber, Synthetic Rubbers | Modified cure rate, scorch safety |

| Monomer Synthesis | Diamine component | Polyamides, Polyimides | Enhanced thermal stability, altered solubility |

| Polymer Modification | Additive or Grafting Agent | Epoxy Resins, Polyurethanes | Improved thermal resistance, specific surface properties |

Applications in Analytical Chemistry as Probes or Reagents

Benzothiazole-based compounds are frequently employed as fluorescent probes and chemosensors due to their excellent photophysical properties, including high quantum yields and environmental sensitivity. researchgate.netmdpi.com The benzothiazole core often acts as a fluorophore, and functionalization with specific recognition moieties allows for the selective detection of various analytes such as metal ions, anions, and small molecules. researchgate.netresearchgate.net

The this compound structure possesses the core fluorophore and a potential binding site (the amino group and thiazole nitrogen) that could be tailored for analyte detection. researchgate.net Modification of the amino group could introduce specific receptors for target analytes. Upon binding, changes in the electronic properties of the molecule, such as through intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) mechanisms, could lead to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response) or a colorimetric shift. researchgate.net

For instance, benzothiazole-based probes have been developed for the ratiometric detection of Al³⁺ and the sensitive detection of explosives like 2,4,6-trinitrophenol (TNP). researchgate.netnih.gov The design of such probes often involves creating a system where the analyte interacts with the probe to alter its electronic structure and, consequently, its emission spectrum. nih.gov The inherent fluorescence of the benzothiazole scaffold in this compound makes it a promising platform for developing novel sensors for environmental monitoring or biological imaging.

Future Research Directions and Emerging Paradigms for 2 Tert Butyl 1,3 Benzothiazol 4 Amine

Integration with Advanced High-Throughput Screening Technologies and Automated Synthesis

Future research on 2-Tert-butyl-1,3-benzothiazol-4-amine will likely leverage advanced high-throughput screening (HTS) to rapidly assess its biological activity and that of its derivatives against a vast array of targets. Phenotypic screening, which evaluates the effects of compounds on whole cells or organisms, can uncover novel activities without prior knowledge of the specific molecular target. nih.gov This approach has proven to be a successful starting point for identifying new classes of therapeutic agents. nih.gov Integrating HTS with automated synthesis platforms can create a powerful discovery engine.

Automated synthesis, particularly using continuous flow chemistry, enables the rapid, efficient, and scalable production of chemical libraries. nih.gov This methodology allows for the systematic modification of the this compound core, generating a diverse library of analogues. These libraries can then be fed directly into HTS assays, creating a closed-loop system for accelerated structure-activity relationship (SAR) studies. This synergy between automated synthesis and HTS will significantly shorten the timeline for identifying lead compounds with optimized potency and selectivity. nih.gov

Table 1: Technologies for Accelerating Discovery of this compound Derivatives

| Technology | Application to this compound | Potential Advantages |